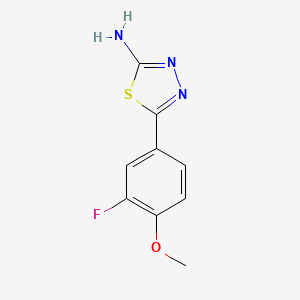

5-(3-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

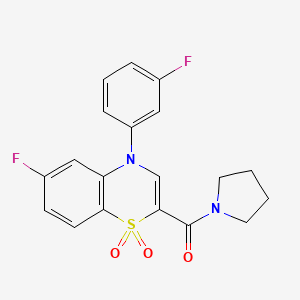

The synthesis of thiadiazole derivatives, including 5-(3-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine, typically involves reactions of substituted phenyl ethanone with appropriate reagents. For example, Divyaraj Puthran et al. (2019) describe the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a related compound, using Gewald synthesis from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can adopt various conformations depending on the substituents. For instance, the structure of a related compound, 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, shows the thiadiazole ring adopting a twist conformation, indicating the influence of substituents on the overall molecular geometry (Yin et al., 2008).

科学的研究の応用

Synthesis and Structural Characterization

Synthesis Techniques : This compound and its derivatives have been synthesized through various chemical reactions. For example, one study described the synthesis of thiadiazole derivatives via reactions involving isocyanates and acid hydrazides, emphasizing conventional and microwave-assisted protocols (Sekhar et al., 2019). Another study highlighted the preparation of thiadiazole and thiazolidinone derivatives, revealing insights into their structural conformation and the establishment of noncovalent interactions through crystallographic analysis (Kundapur et al., 2012).

Crystallographic Analysis : Crystal structure investigations have provided detailed insights into the molecular geometry, confirming the presence of intramolecular and intermolecular hydrogen bonding that influences the stability and properties of these compounds. For instance, studies have examined the twist conformation of the thiazolidinone ring and the perpendicular orientation of the methoxyphenyl ring to the thiadiazole ring, contributing to the understanding of molecular interactions and crystal packing (Yin et al., 2008).

Potential Therapeutic Applications

Anticancer and Antitubercular Activities : A significant body of research has focused on evaluating the anticancer and antitubercular potentials of thiadiazole derivatives. Some compounds have demonstrated promising invitro antitumor activities against breast cancer and normal human cell lines, with certain derivatives showing higher inhibitory activities compared to standard treatments like cisplatin (Sekhar et al., 2019). Additionally, these compounds have exhibited potent antitubercular activity, indicating their potential as novel therapeutic agents.

Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and tested for various biological properties, including DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacterial strains. This suggests their potential application in developing new antimicrobial agents with high efficacy and low cytotoxicity (Gür et al., 2020).

Neuroprotective Activities : Certain thiadiazole-based compounds have been explored for their neuroprotective effects, showing promising results in neuronal cultures exposed to neurotoxic agents. This includes the prevention of cell death and the promotion of cell survival, highlighting the potential for applications in neuroprotective therapies (Rzeski et al., 2007).

作用機序

Target of Action

The primary target of 5-(3-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes such as glycogen metabolism, cell signaling, and cell cycle regulation .

Mode of Action

It is suggested that it interacts with its target, gsk-3β, leading to changes in the enzyme’s activity . This interaction could potentially alter the phosphorylation state of the enzyme, thereby modulating its function .

Biochemical Pathways

The compound’s interaction with GSK-3β can affect various biochemical pathways. GSK-3β is involved in the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation and differentiation . By modulating the activity of GSK-3β, the compound could potentially influence these cellular processes .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacological effect.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with GSK-3β. By influencing the activity of this enzyme, the compound could potentially affect cell signaling, glycogen metabolism, and cell cycle regulation . .

特性

IUPAC Name |

5-(3-fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3OS/c1-14-7-3-2-5(4-6(7)10)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMXXGRRJTXPDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(S2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2491396.png)

![6-Acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2491397.png)

![[1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2491400.png)

![4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491406.png)

![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2491409.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491410.png)

![3-benzyl-7-[(2-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491415.png)